Thuliumacetat-Hydrat

Übersicht

Beschreibung

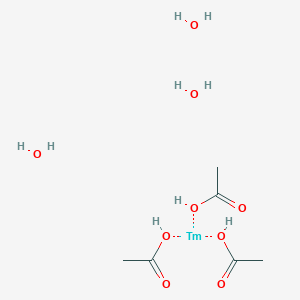

Thulium(III) acetate hydrate is a chemical compound containing the rare earth element thulium. It is the acetate salt of thulium, with the chemical formula Tm(CH₃COO)₃·xH₂O. This compound can exist in both tetrahydrate and anhydrous forms . Thulium is a rare earth metal, and its compounds are known for their unique properties and applications in various fields.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Optical Fiber Amplifiers

Thulium(III) acetate hydrate serves as a critical dopant in silica-based fiber amplifiers. Its incorporation enhances the performance of optical fibers used in telecommunications and data transmission. The unique electronic properties of thulium ions enable efficient energy transfer, making them suitable for high-performance fiber lasers.

| Application | Description |

|---|---|

| Dopant for Silica Fibers | Enhances signal strength and quality in optical communications. |

| Laser Technology | Used in solid-state lasers for medical and industrial applications. |

2. Medical Imaging

The compound is also employed in portable X-ray devices, particularly those that have been bombarded in nuclear reactors. Thulium(III) acetate hydrate acts as a radiation source, contributing to improved imaging quality and accuracy.

| Application | Description |

|---|---|

| X-ray Devices | Provides enhanced radiation sources for clearer imaging results. |

| Medical Diagnostics | Facilitates advanced imaging techniques for better disease detection. |

3. Catalysts and Chemical Reactions

Thulium(III) acetate hydrate is utilized as a catalyst in various chemical reactions, including those involved in petroleum refining and environmental protection. Its catalytic properties are leveraged to enhance reaction rates and selectivity.

| Application | Description |

|---|---|

| Catalyst in Petrochemicals | Improves efficiency in refining processes. |

| Environmental Catalysis | Aids in the breakdown of pollutants and waste products. |

Case Studies

Case Study 1: Upconversion Nanoparticles

Research has demonstrated the effectiveness of thulium-doped upconversion nanoparticles for biological imaging applications. In a study published by NCBI, thulium(III) acetate hydrate was used to synthesize nanoparticles that exhibited strong upconversion luminescence when excited by near-infrared light, enhancing their utility in medical diagnostics .

Case Study 2: Fiber Laser Development

A study highlighted the role of thulium(III) acetate hydrate as a dopant in fiber lasers, which are increasingly used for surgical procedures due to their precision and minimal invasiveness. The incorporation of thulium ions into fiber matrices has shown significant improvements in laser efficiency and output power .

Wirkmechanismus

Target of Action

Thulium(III) acetate hydrate is a chemical compound containing the rare earth element thulium . It is primarily used as a precursor in the synthesis of core-shell nanocrystals . The primary target of this compound is the nanocrystal structure where it contributes to the formation of the core-shell .

Mode of Action

For instance, it reacts with iron acetylacetonate at 300 °C to form the hexagonal crystal TmFeO3 .

Biochemical Pathways

Its use in the synthesis of core-shell nanocrystals suggests that it may play a role in the formation of these structures .

Result of Action

The primary result of Thulium(III) acetate hydrate’s action is the formation of core-shell nanocrystals . These nanocrystals have various applications, including in optical glasses, structural ceramics, catalysts, electrical components, and photo-optical materials .

Action Environment

The action of Thulium(III) acetate hydrate can be influenced by various environmental factors. For instance, the reaction with iron acetylacetonate requires a temperature of 300 °C . More research is needed to fully understand how other environmental factors influence the action, efficacy, and stability of Thulium(III) acetate hydrate.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thulium(III) acetate hydrate can be synthesized by reacting thulium oxide (Tm₂O₃) with acetic acid (CH₃COOH). The reaction typically involves dissolving thulium oxide in acetic acid, followed by crystallization to obtain the hydrate form. The reaction can be represented as: [ \text{Tm}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Tm}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of thulium(III) acetate hydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Thulium(III) acetate hydrate undergoes various chemical reactions, including:

Substitution Reactions: Reacting with trifluoroacetic acid to form thulium trifluoroacetate. [ \text{Tm}(\text{CH}_3\text{COO})_3 + 3 \text{CF}_3\text{COOH} \rightarrow \text{Tm}(\text{CF}_3\text{COO})_3 + 3 \text{CH}_3\text{COOH} ]

Complex Formation: Reacting with iron acetylacetonate to form hexagonal crystal TmFeO₃ at 300°C.

Common Reagents and Conditions:

Trifluoroacetic acid (CF₃COOH): Used in substitution reactions.

Iron acetylacetonate: Used in complex formation reactions.

Major Products:

Thulium trifluoroacetate: Formed from substitution reactions.

Hexagonal crystal TmFeO₃: Formed from complex formation reactions.

Vergleich Mit ähnlichen Verbindungen

Thulium(III) acetate hydrate can be compared with other rare earth metal acetates, such as:

- Ytterbium(III) acetate hydrate

- Yttrium(III) acetate hydrate

- Erbium(III) acetate hydrate

- Neodymium(III) acetate hydrate

- Terbium(III) acetate hydrate

- Lutetium(III) acetate hydrate

Uniqueness: Thulium(III) acetate hydrate is unique due to its specific applications in upconversion nanoparticles and its role as a dopant in fiber amplifiers. Its ability to form stable complexes and its use in portable X-ray devices also distinguish it from other similar compounds .

Biologische Aktivität

Thulium(III) acetate hydrate (Tm(C₂H₃O₂)₃·xH₂O) is a rare earth compound that has garnered attention for its potential biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₉O₆Tm

- Molecular Weight : 346.07 g/mol

- CAS Number : 207738-11-2

- Solubility : Moderately soluble in water and strong mineral acids

- Physical Form : Crystalline aggregates

Mechanisms of Biological Activity

Thulium(III) acetate hydrate exhibits unique properties that contribute to its biological activity:

- Radiation Emission : Thulium isotopes can emit radiation, which is beneficial in medical imaging and cancer treatment. The acetate component enhances solubility and bioavailability, facilitating cellular uptake.

- Interaction with Biomolecules : Studies indicate that thulium compounds can interact with various biomolecules, influencing cellular pathways and potentially leading to therapeutic effects.

Therapeutic Applications

Thulium(III) acetate hydrate has several promising applications in the biomedical field:

- Radiopharmaceuticals : Due to its radioactive isotopes, thulium compounds are being explored for their use in targeted radiotherapy for cancer treatment.

- Medical Imaging : Thulium is used in portable X-ray devices and as a dopant in silica-based fiber amplifiers, enhancing imaging capabilities.

Case Studies

-

Lung Cancer Detection :

A study investigated the use of thulium(III) acetate hydrate in enhancing the detection of lung cancer through molecular analyses. The compound was mixed with oleic acid and used to capture extracellular vesicles (EVs), showing significant potential for early cancer detection . -

Nanocrystal Synthesis :

Thulium(III) acetate hydrate has been utilized as a precursor in synthesizing core-shell nanocrystals, which are important for various biomedical applications including drug delivery systems and diagnostic tools .

Comparative Analysis

To highlight the unique properties of thulium(III) acetate hydrate, a comparison with other rare earth acetates is provided:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ytterbium(III) acetate | Yb(C₂H₃O₂)₃ | Used in laser applications |

| Erbium(III) acetate | Er(C₂H₃O₂)₃ | Known for optical amplification |

| Gadolinium(III) acetate | Gd(C₂H₃O₂)₃ | Widely used in MRI due to its magnetic properties |

| Lutetium(III) acetate | Lu(C₂H₃O₂)₃ | Employed in radiopharmaceuticals |

| Thulium(III) acetate | Tm(C₂H₃O₂)₃ | Notable for medical imaging and potential therapy |

Eigenschaften

IUPAC Name |

acetic acid;thulium;trihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.3H2O.Tm/c3*1-2(3)4;;;;/h3*1H3,(H,3,4);3*1H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTHCLASOCQFCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.[Tm] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O9Tm | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207738-11-2 | |

| Record name | Thulium(III) acetate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.